molecular formula C8H6BrNOS B13472345 6-Bromo-7-methoxythieno[3,2-b]pyridine

6-Bromo-7-methoxythieno[3,2-b]pyridine

Cat. No.: B13472345
M. Wt: 244.11 g/mol
InChI Key: KOOCSMVPVVZZEU-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxythieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 7th position on the thieno[3,2-b]pyridine ring system. Thienopyridines are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxythieno[3,2-b]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxythieno[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted thienopyridines .

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxythieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-7-methoxythieno[3,2-b]pyridine include other thienopyridine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique biological and chemical properties. The presence of both a bromine atom and a methoxy group on the thienopyridine ring system can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

6-bromo-7-methoxythieno[3,2-b]pyridine

InChI

InChI=1S/C8H6BrNOS/c1-11-7-5(9)4-10-6-2-3-12-8(6)7/h2-4H,1H3

InChI Key

KOOCSMVPVVZZEU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=NC=C1Br)C=CS2

Origin of Product

United States

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